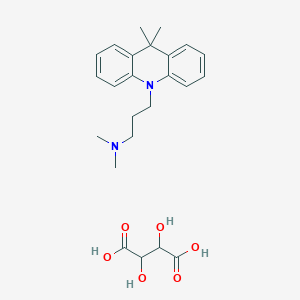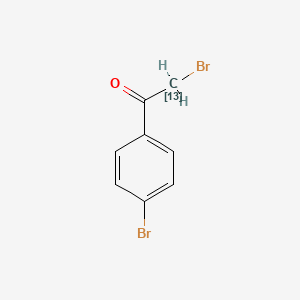
2,4'-Dibromoacetophenone-2-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4’-Dibromoacetophenone-2-13C: is a labeled compound where the carbon-13 isotope is incorporated into the acetophenone structure. This compound is primarily used in scientific research for tracing and studying reaction mechanisms due to the presence of the carbon-13 isotope.
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of Acetophenone: The synthesis of 2,4’-Dibromoacetophenone-2-13C typically involves the bromination of acetophenone. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide.
Catalyst-Free α-Bromination: Another method involves the α-bromination of acetophenones using sodium bromide and chloroform in biphasic electrolysis with sulfuric acid as a supporting electrolyte.
Industrial Production Methods: Industrial production of 2,4’-Dibromoacetophenone-2-13C follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2,4’-Dibromoacetophenone-2-13C undergoes substitution reactions where the bromine atoms can be replaced by other nucleophiles.
Condensation Reactions: It undergoes condensation reactions with aldehydes in the presence of tin(II) chloride or samarium(III) iodide to form α,β-unsaturated ketones.
Esterification: It is also useful in the esterification of carboxylic acids.
Common Reagents and Conditions:
Reagents: Bromine, sodium bromide, chloroform, sulfuric acid, tin(II) chloride, samarium(III) iodide.
Conditions: Reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield.
Major Products:
α,β-Unsaturated Ketones: Formed through condensation reactions.
Esterified Products: Formed through esterification reactions.
科学的研究の応用
2,4’-Dibromoacetophenone-2-13C is widely used in scientific research due to its unique properties:
作用機序
The mechanism of action of 2,4’-Dibromoacetophenone-2-13C involves its interaction with specific molecular targets:
類似化合物との比較
2-Bromoacetophenone: Similar structure but with only one bromine atom.
4’-Bromophenacyl Bromide: Another brominated acetophenone with different bromination pattern.
2-Bromo-4’-fluoroacetophenone: Contains both bromine and fluorine atoms.
Uniqueness: 2,4’-Dibromoacetophenone-2-13C is unique due to the incorporation of the carbon-13 isotope, making it valuable for tracing and studying reaction mechanisms. Its dual bromination also provides distinct reactivity compared to mono-brominated analogs.
特性
分子式 |
C8H6Br2O |
|---|---|
分子量 |
278.93 g/mol |
IUPAC名 |
2-bromo-1-(4-bromophenyl)(213C)ethanone |
InChI |
InChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i5+1 |
InChIキー |
FKJSFKCZZIXQIP-HOSYLAQJSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)[13CH2]Br)Br |
正規SMILES |
C1=CC(=CC=C1C(=O)CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


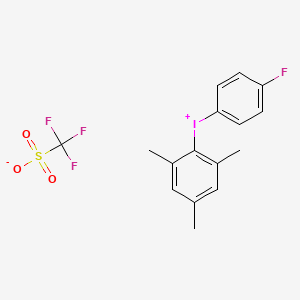
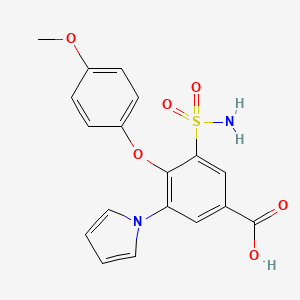
![6-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine](/img/structure/B15125963.png)
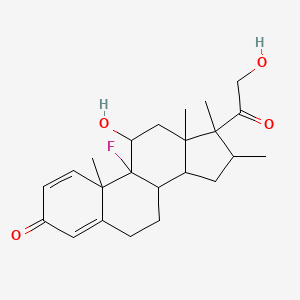
![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)

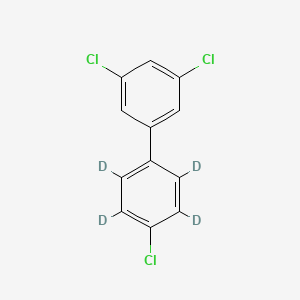
![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)
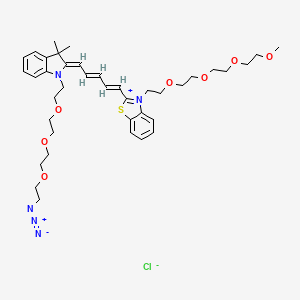
![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
![Sodium;4-[(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxy]-4-oxobutanoate](/img/structure/B15126043.png)
![2-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one](/img/structure/B15126051.png)

